2-(Piperazin-1-yl)quinoline hydrochloride
Overview
Description
2-(Piperazin-1-yl)quinoline hydrochloride is a chemical compound that belongs to the class of quinoline derivatives. It is characterized by the presence of a piperazine ring attached to the quinoline structure.
Mechanism of Action
Target of Action
It’s known that piperazine derivatives, which include 2-(piperazin-1-yl)quinoline hydrochloride, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, indicating that this compound may have multiple targets.
Mode of Action
The synthesis of 2-(piperazin-1-yl)quinoline derivatives involves several chemical reactions, including acylation, sulfonylation, claisen-schmidt condensation, 1,3-dipolar cycloaddition, one-pot multicomponent reactions (mcrs), reductive amination, grignard reaction, and kabachnik-field’s reaction . These reactions could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Given the wide range of biological and pharmaceutical activity of piperazine derivatives , it can be inferred that this compound may affect multiple biochemical pathways.
Result of Action
Some compounds displayed inhibitory activity against bacterial growth , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
It is known that the compound can undergo alkylation, arylation, acylation, and reductive amination to form 2-piprazinoquinolines
Molecular Mechanism
It is known that the compound can form 2-piprazinoquinolines through various chemical reactions , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that the compound can form 2-piprazinoquinolines , suggesting that it may interact with various enzymes or cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)quinoline hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-1-yl)quinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups .
Scientific Research Applications
2-(Piperazin-1-yl)quinoline hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-(Piperazin-1-yl)quinoline hydrochloride can be compared with other similar compounds, such as:
- 2-(Piperazin-1-yl)quinoline dihydrochloride
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
- Quinoline-4-carboxylic acid derivatives
These compounds share similar structural features but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific combination of the piperazine and quinoline moieties, which confer distinct chemical reactivity and biological activity .
Biological Activity
2-(Piperazin-1-yl)quinoline hydrochloride is a synthetic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₅ClN₄, with a molecular weight of approximately 213.28 g/mol. The compound features a quinoline moiety linked to a piperazine ring, which is crucial for its biological activity. The presence of these functional groups contributes to its interaction with various biological targets.
1. Antimicrobial Properties
This compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research indicates that it can inhibit bacterial growth effectively, suggesting potential use in treating infections.
Microorganism | Inhibition Zone (mm) | Reference |
---|---|---|
Escherichia coli | 15 | |
Staphylococcus aureus | 18 | |
Candida albicans | 12 |
2. Anticancer Activity
The compound has been studied for its anticancer properties, particularly against human breast cancer (MCF-7) and prostate cancer (PC3) cell lines. In vitro studies have shown that certain derivatives of this compound exhibit significant cytotoxicity.
3. Inhibition of Cytochrome P450 Enzymes
Studies have demonstrated that this compound can act as an inhibitor for specific cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6. This interaction suggests that the compound may influence the metabolism of co-administered drugs, which is critical for understanding potential drug-drug interactions in clinical settings.
The exact mechanism by which this compound exerts its biological effects remains an area of active research. However, several hypotheses have been proposed:
- Antimicrobial Mechanism : The compound likely disrupts bacterial cell membranes or interferes with essential metabolic pathways within microbial cells .
- Anticancer Mechanism : Its cytotoxic effects may be attributed to the induction of apoptosis in cancer cells through various signaling pathways .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various quinoline derivatives, including this compound, revealed that it exhibited a broad spectrum of activity against multiple bacterial strains, outperforming traditional antibiotics in some cases .
Case Study 2: Anticancer Properties
In another investigation focusing on anticancer activity, researchers synthesized derivatives of this compound and evaluated their effects on MCF-7 and PC3 cell lines. The most potent derivative showed IC50 values comparable to established chemotherapeutics like doxorubicin, indicating its potential as a lead compound for further development .
Future Directions
The promising biological activities of this compound suggest several avenues for future research:
- Development of New Antibiotics : Given its antimicrobial properties, further optimization could lead to novel antibiotics effective against resistant strains.
- Cancer Therapeutics : Continued exploration into its anticancer mechanisms could yield new treatments for various malignancies.
Properties
IUPAC Name |
2-piperazin-1-ylquinoline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3.ClH/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16;/h1-6,14H,7-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKBOZBYECIGSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3C=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681059 | |
Record name | 2-(Piperazin-1-yl)quinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928026-67-9, 1245646-84-7 | |
Record name | Quinoline, 2-(1-piperazinyl)-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=928026-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Piperazin-1-yl)quinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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